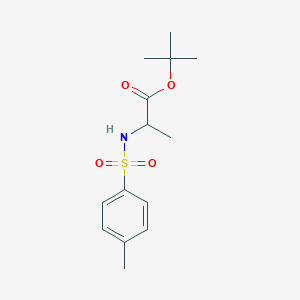

tert-Butyl tosyl-DL-alaninate

Description

Properties

CAS No. |

69320-91-8 |

|---|---|

Molecular Formula |

C14H21NO4S |

Molecular Weight |

299.39 g/mol |

IUPAC Name |

tert-butyl 2-[(4-methylphenyl)sulfonylamino]propanoate |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3 |

InChI Key |

QERPRDHBJSPFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Tert Butyl N Tosyl Dl Alaninate

Role of the Tosylate Moiety as a Leaving Group

The tosylate (p-toluenesulfonate, OTs) group is a key feature of tert-Butyl N-Tosyl-DL-alaninate, functioning as an excellent leaving group in a variety of organic reactions. This capability stems from the fact that the tosylate anion is a very weak base, stabilized by resonance across the sulfonyl group. quimicaorganica.orgucalgary.ca Its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8), which means the tosylate anion is stable and readily departs from the substrate. ucalgary.ca This property is fundamental to the reactivity of the molecule in nucleophilic substitution and elimination reactions.

The presence of the tosylate group makes the α-carbon of the alanine (B10760859) derivative highly susceptible to nucleophilic attack. Depending on the reaction conditions, the substitution can proceed through either an SN1 or SN2 pathway.

SN2 Pathway : In the presence of a strong, unhindered nucleophile and a polar aprotic solvent, the reaction is likely to follow a bimolecular (SN2) mechanism. The nucleophile attacks the α-carbon from the side opposite to the tosylate group (backside attack), leading to a single transition state and inversion of stereochemistry. The exceptional ability of the tosylate to leave facilitates this process, making it much more effective than, for example, a hydroxyl group, which would require protonation to become a good leaving group (H₂O). quimicaorganica.orgucalgary.cawikipedia.org

SN1 Pathway : For tert-Butyl N-Tosyl-DL-alaninate, the secondary nature of the α-carbon allows for the possibility of a unimolecular (SN1) mechanism, particularly with weak nucleophiles in polar protic solvents. The reaction would proceed through a two-step mechanism. The first and rate-determining step is the departure of the tosylate leaving group to form a secondary carbocation intermediate. masterorganicchemistry.com This carbocation is planar, and subsequent attack by the nucleophile can occur from either face, potentially leading to a mixture of stereoisomers. masterorganicchemistry.com Competition between SN1 and SN2 pathways can be influenced by factors such as the stability of the carbocation and the strength of the nucleophile. anu.edu.au

The general reactivity order for leaving groups in substitution reactions underscores the effectiveness of tosylate.

| Leaving Group | Relative Reactivity |

| Tosylate (OTs) | Very High |

| Iodide (I⁻) | High |

| Bromide (Br⁻) | Medium |

| Chloride (Cl⁻) | Low |

| Hydroxide (B78521) (OH⁻) | Very Low (Poor) |

This table illustrates the general leaving group ability, with tosylate being among the most effective. quimicaorganica.org

In addition to substitution, tert-Butyl N-Tosyl-DL-alaninate can undergo elimination reactions, primarily through the E1 pathway, which competes with the SN1 reaction. The E1 mechanism also proceeds through a carbocation intermediate. masterorganicchemistry.comchemicalnote.com

The E1 pathway involves two main steps:

Formation of a Carbocation : Similar to the SN1 mechanism, the reaction begins with the slow, rate-determining departure of the tosylate leaving group to form a secondary carbocation. chemicalnote.comlibretexts.org

Deprotonation : A weak base (which can be the solvent or the leaving group itself) abstracts a proton from a carbon atom adjacent to the carbocation (the β-carbon). libretexts.org In this specific molecule, this would be the methyl group of the alanine backbone. This results in the formation of a double bond.

The E1 pathway is favored under conditions that promote carbocation formation, such as the use of a polar protic solvent and the absence of a strong, non-bulky base. masterorganicchemistry.com Given that SN1 and E1 reactions share the same carbocation intermediate, they are often competing processes. masterorganicchemistry.com

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving tert-Butyl N-Tosyl-DL-alaninate is a critical aspect, as the starting material is a racemic (DL) mixture. The outcome depends heavily on the reaction mechanism.

The stereochemical fate of the α-carbon is directly linked to the reaction pathway.

Inversion of Configuration : This is the hallmark of the SN2 reaction. youtube.comyoutube.com Because the nucleophile must attack the carbon atom from the side opposite the leaving group, the tetrahedral geometry of the carbon center is inverted, much like an umbrella flipping inside out in the wind. If a single enantiomer (e.g., the L-enantiomer) of N-Tosyl-alaninate were to undergo an SN2 reaction, the product would be the corresponding D-enantiomer. youtube.com

Retention and Inversion (Racemization) : SN1 reactions proceed through a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can attack this flat intermediate from either the top or bottom face. This typically leads to a mixture of both retention (the original stereochemistry) and inversion products. masterorganicchemistry.comyoutube.com While a complete 50/50 mixture (racemization) is the theoretical outcome, sometimes a slight preference for the inversion product is observed because the departing leaving group may momentarily shield one face of the carbocation. youtube.com

It is important to note that the initial conversion of an alcohol to a tosylate proceeds with retention of configuration because the C-O bond of the alcohol is not broken in the process. libretexts.orgyoutube.com

Controlling the stereochemical outcome when starting with a racemic mixture is a significant challenge in organic synthesis.

Enantiocontrol : Achieving enantiocontrol from the racemic tert-Butyl N-Tosyl-DL-alaninate would typically require the use of a chiral catalyst or reagent that can differentiate between the D and L enantiomers. This could involve a kinetic resolution, where one enantiomer reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Alternatively, a chiral catalyst could direct the reaction of both enantiomers to form a specific stereoisomer of the product, although this is a more complex transformation.

Diastereocontrol : In reactions where a new stereocenter is formed, diastereocontrol becomes important. For instance, if the nucleophile is itself chiral, the reaction of the racemic starting material will produce a mixture of diastereomers. The relative amounts of these diastereomers are determined by the steric and electronic interactions in the transition state. Research on related systems, such as the asymmetric synthesis of α-amino acids using chiral auxiliaries, has shown that high levels of diastereoselectivity (from 74:26 to >98:2) can be achieved by forming complexes that create a biased environment for the reaction. researchgate.net

Influence of the tert-Butyl Ester Group on Reaction Mechanisms

The tert-butyl ester group is not merely a passive spectator; its steric bulk and electronic properties significantly influence the reactivity of the molecule.

The primary role of the tert-butyl ester is as a protecting group for the carboxylic acid functionality. thieme-connect.comthieme.de It is robust and stable under various nucleophilic and reducing conditions but can be easily removed under acidic conditions. thieme-connect.comthieme.de

Its influence on reaction mechanisms can be summarized as follows:

Steric Hindrance : The large size of the tert-butyl group can sterically hinder the approach of nucleophiles or bases to nearby reactive sites. This can affect the rate of SN2 reactions at the α-carbon, potentially slowing them down compared to a less bulky ester like a methyl or ethyl ester. This steric crowding can also influence the regioselectivity of elimination reactions, although in this specific molecule, there is only one type of β-hydrogen.

Inhibition of Unwanted Side Reactions : The bulk of the tert-butyl group can prevent intramolecular reactions. For example, it helps to prevent the formation of oxazolones or other cyclic byproducts that can sometimes occur with N-acylated amino acid esters.

Electronic Effects : While primarily a steric influencer, the ester group is electron-withdrawing, which can have a minor effect on the stability of the adjacent carbocation in an SN1 or E1 pathway. However, this effect is generally less significant than the steric impact.

The stability of the tert-butyl ester allows for a wide range of reactions to be performed on other parts of the molecule without affecting the carboxyl group. For example, it tolerates the conditions required for nucleophilic substitution of the tosylate group. researchgate.netorganic-chemistry.org

| Feature | Influence on Reaction Mechanism |

| Steric Bulk | Hinders SN2 attack, potentially favoring SN1/E1 pathways. Prevents intramolecular side reactions. |

| Chemical Stability | Stable to many nucleophiles and bases, allowing for selective reactions at the α-carbon. thieme-connect.comthieme.de |

| Acid Labile | Allows for easy deprotection without affecting other functional groups sensitive to basic hydrolysis. researchgate.net |

Catalytic Systems and their Mechanistic Implications

While specific studies on tert-butyl N-tosyl-DL-alaninate are limited, the reactivity of the N-tosyl and tert-butyl ester functional groups has been explored in various catalytic contexts. The mechanistic implications of these catalytic systems often revolve around the activation of the substrate and the stereochemical control of the reaction.

One relevant area of investigation is the use of N-protected α-amino aldehydes, which can be derived from the corresponding esters, in catalytic reactions. For instance, the diastereoselectivity and regioselectivity of zinc-catalyzed allenylation reactions of N-protected L-α-amino aldehydes have been reported. In these systems, a proposed mechanism involves the transmetalation between an allenylboronic acid pinacol (B44631) ester and diethylzinc (B1219324) to generate a reactive propargylic zinc species. This species then reacts with the α-amino aldehyde under kinetic control. The stereochemical outcome is influenced by the protecting group on the nitrogen atom, suggesting that the N-tosyl group in a substrate like tert-butyl N-tosyl-DL-alaninate could play a significant role in directing the approach of the nucleophile.

Another area of catalysis where related compounds are used is in the development of chiral hypervalent iodine reagents for enantioselective synthesis. Although not a direct catalytic cycle involving the alaninate (B8444949), N-tosyl-alaninate derivatives have been used as precursors in the synthesis of these reagents. The principle of these catalytic systems is the in-situ generation of a chiral iodine(III) species that then mediates an enantioselective transformation. The mechanistic pathway involves the oxidation of a chiral iodoarene precursor, followed by ligand exchange with the substrate and subsequent reductive elimination to furnish the product and regenerate the iodine(I) species.

Table 1: Investigated Catalytic Systems for Related N-Tosyl Amino Acid Derivatives

| Catalyst/Reagent System | Substrate Type | Reaction Type | Mechanistic Features |

| Et₂Zn / Allenylboronic acid pinacol ester | N-protected L-α-amino aldehydes | Allenylation | Transmetalation to form a reactive propargylic zinc species; stereoselectivity influenced by the N-protecting group. |

| Chiral Iodoarenes / Oxidant | α-Keto esters, enamides | α-Functionalization | In-situ generation of a chiral hypervalent iodine(III) reagent; enantioselective transfer of a functional group. |

Applications of Tert Butyl N Tosyl Dl Alaninate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Unnatural Amino Acids and Peptidomimetics

The synthesis of unnatural amino acids is a cornerstone of modern drug discovery and protein engineering, allowing for the creation of peptides and proteins with modified functions, increased stability, and enhanced bioactivity. nih.gov Tert-butyl N-tosyl-DL-alaninate serves as a valuable precursor in this context. The N-tosyl group not only protects the amine functionality but also enhances the acidity of the α-proton, facilitating its removal and subsequent functionalization.

This activation allows for the introduction of various side chains at the α-position, leading to a diverse library of unnatural α-amino acids. Furthermore, the protected alaninate (B8444949) can be incorporated into peptide chains, where the tosyl and tert-butyl groups can be selectively removed under specific conditions to unmask the native amino acid structure or to allow for further chemical modification. This strategy is crucial in the development of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The synthesis of non-proteinogenic amino acids often begins with protected "glycine equivalents" that are modified to install side chains; similarly, this protected alanine (B10760859) derivative offers a platform for analogous transformations. nih.gov

Role in Asymmetric Synthesis and Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in chemical synthesis, often relying on small, chiral organic molecules to catalyze reactions with high enantioselectivity. nih.govprinceton.edu While the "DL" designation indicates that tert-butyl N-tosyl-DL-alaninate is a racemic mixture, its enantiomerically pure forms (L- or D-) are highly valuable in this field. Chiral amino acid derivatives are frequently used as the foundation for synthesizing more complex organocatalysts.

The N-tosylamino acid structure is a common motif in ligands for metal-based catalysts and in purely organic catalysts. These catalysts often operate through mechanisms like enamine or iminium ion formation, where the chirality of the catalyst backbone directs the stereochemical outcome of the reaction. princeton.edu For instance, derivatives of N-sulfonylated amino acids have been successfully employed as catalysts in aldol reactions, Mannich reactions, and Diels-Alder reactions, demonstrating their versatility and efficiency in creating chiral molecules. researchgate.net The alaninate scaffold provides a rigid and well-defined stereochemical environment that can be exploited to achieve high levels of asymmetric induction.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ability to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision is fundamental to organic synthesis. mdpi.com Tert-butyl N-tosyl-DL-alaninate is well-suited for several key bond-forming reactions.

Friedel-Crafts reactions represent a classic method for forming C-C bonds through electrophilic aromatic substitution. cerritos.eduyoutube.com The alaninate derivative can be utilized in reactions where its α-carbon acts as a nucleophile. The presence of the electron-withdrawing N-tosyl group increases the acidity of the α-proton. Upon treatment with a suitable base, a carbanion or enolate is generated, which can then react with various electrophiles, including alkyl halides and aryl halides, in alkylation and arylation reactions, respectively.

These reactions are instrumental for installing new side chains onto the alanine backbone, leading directly to the synthesis of novel, unnatural amino acids. For example, reaction with benzyl (B1604629) bromide would yield a phenylalanine derivative, while reaction with an activated aryl halide in a palladium-catalyzed cross-coupling reaction could produce complex aryl-alanine analogues. researchgate.net

| Reaction Type | Electrophile Example | Resulting Amino Acid Derivative |

| Alkylation | Benzyl Bromide | Phenylalanine derivative |

| Alkylation | Propargyl Bromide | Alkyne-containing amino acid |

| Arylation | Iodobenzene (with Pd catalyst) | Phenylalanine derivative |

| Arylation | 4-Fluoronitrobenzene | Nitrophenylalanine derivative |

The formation of bonds between carbon and heteroatoms like nitrogen (C-N) and oxygen (C-O) is critical for building many biologically active molecules. researchgate.netnih.gov Tert-butyl N-tosyl-DL-alaninate possesses two main sites for reaction with nucleophiles: the α-carbon and the carbonyl carbon of the tert-butyl ester.

The ester group can undergo nucleophilic acyl substitution. For instance, reaction with an amine (a nitrogen nucleophile) in an amidation reaction would yield the corresponding amide. This is a fundamental step in peptide synthesis. Similarly, hydrolysis of the ester with an oxygen nucleophile (e.g., water under acidic conditions) would yield the free carboxylic acid. The N-tosyl group can also be cleaved under reductive conditions, but its primary role in this context is as a stable protecting group that facilitates other transformations before its potential removal.

| Nucleophile Type | Nucleophile Example | Reaction Product | Bond Formed |

| Nitrogen | Ammonia (NH₃) | Alaninamide derivative | C-N |

| Nitrogen | Primary Amine (R-NH₂) | N-Substituted alaninamide | C-N |

| Oxygen | Water (H₂O) | Alanine derivative (free acid) | C-O |

| Oxygen | Alcohol (R-OH) | Transesterified alanine ester | C-O |

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals and natural products. Pyrrolidines and their analogues, such as proline, are especially important due to their unique conformational properties, which can impart rigidity to peptide chains. nih.govresearchgate.net

Tert-butyl N-tosyl-DL-alaninate can serve as a starting material for the multi-step synthesis of substituted pyrrolidine rings. A plausible synthetic strategy involves the sequential alkylation of the α-carbon. For example, an initial alkylation could be followed by a second alkylation using a reagent containing a leaving group at the appropriate distance, such as a 1,3-dihalopropane. This would introduce a three-carbon chain onto the α-carbon. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen (after deprotection of the tosyl group) or another nucleophilic center onto the appended chain would close the five-membered pyrrolidine ring.

This approach allows for the creation of highly substituted proline analogues and other complex pyrrolidine derivatives, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net For instance, such derivatives are key components in antiviral drugs and other therapeutic agents. nih.gov The synthesis of pyrroles can also be achieved using tosylmethyl isocyanide (TosMIC), highlighting the utility of the tosyl moiety in constructing five-membered heterocyclic rings. researchgate.net

Integration into Multi-Step Synthetic Sequences

The utility of tert-Butyl N-Tosyl-DL-alaninate is most evident in its integration into complex, multi-step synthetic sequences, particularly in peptide chemistry and the synthesis of related molecules. youtube.comscribd.comtrine.edulibretexts.org Multi-step synthesis requires that each component be added in a controlled manner, a process enabled by the use of protecting groups. nih.gov The choice of protecting groups is critical for the success of the synthesis, as they must be stable under certain reaction conditions and selectively removable under others. nih.gov Tert-Butyl N-Tosyl-DL-alaninate features two distinct protecting groups, the N-tosyl group and the C-terminal tert-butyl ester, which dictate its strategic use in synthetic routes.

Protecting Group and Deprotection Strategies

The successful application of tert-Butyl N-Tosyl-DL-alaninate in multi-step synthesis hinges on the strategic management of its protecting groups: the N-tosyl (Ts) group protecting the alpha-amino group and the tert-butyl (tBu) group protecting the C-terminal carboxyl function. nih.gov The compatibility and selective removal of these groups are essential for building complex molecules. nih.gov

The tert-butyl ester is an acid-labile protecting group. peptide.com It is stable under basic and nucleophilic conditions but is readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). peptide.comub.edu The mechanism of removal involves the formation of a stable tert-butyl cation. peptide.com This specific acid sensitivity allows for its removal while other protecting groups, such as the tosyl group, remain intact. ug.edu.pl Specific reagents like zinc bromide (ZnBr2) have also been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. nih.gov

The N-tosyl group is a robust protecting group, stable to strongly acidic conditions and many other reagents used in peptide synthesis. ug.edu.pl This stability contrasts with the lability of other N-protecting groups like Boc or Fmoc. ub.edu The removal of the tosyl group typically requires reductive cleavage, classically performed using strong reducing agents like sodium in liquid ammonia. luxembourg-bio.com

The differential stability of the tBu and Ts groups provides orthogonality, a key principle in multi-step synthesis. One group can be selectively removed without affecting the other, allowing for controlled, sequential reactions at either the N-terminus or the C-terminus. For example, the tBu ester can be cleaved with TFA to reveal a free carboxylic acid for subsequent coupling reactions, while the N-tosyl group remains to protect the amine.

Table 1: Deprotection Strategies for tert-Butyl N-Tosyl-DL-alaninate

| Protecting Group | Position | Common Deprotection Reagents | Stability Conditions |

| tert-Butyl (tBu) Ester | C-Terminus | Trifluoroacetic Acid (TFA) in CH₂Cl₂ peptide.comub.edu | Stable to basic and nucleophilic conditions |

| Zinc Bromide (ZnBr₂) in CH₂Cl₂ nih.gov | |||

| Aqueous Phosphoric Acid organic-chemistry.org | |||

| Tosyl (Ts) | N-Terminus | Sodium (Na) in liquid Ammonia (NH₃) luxembourg-bio.com | Stable to strongly acidic conditions |

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplify purification by merely washing the solid support. luxembourg-bio.com Protected amino acids are the fundamental units in SPPS. peptide.com

In the context of SPPS, a molecule like tert-Butyl N-Tosyl-DL-alaninate can be utilized within established strategies. The general process involves anchoring the C-terminal amino acid to a solid resin, followed by sequential cycles of deprotection of the N-terminus and coupling of the next protected amino acid. peptide.com

The tert-butyl ester of the alaninate serves to protect the C-terminus during these coupling steps. While typically the first amino acid is anchored to the resin via its carboxyl group, tert-butyl esters are also employed in strategies involving N-to-C directional synthesis. nih.gov In such a method, the tert-butyl ester protects the C-terminus of the growing peptide chain on the solid support. nih.gov The N-tosyl group provides robust protection for the amino function during the coupling of other amino acid residues. Its stability to the acidic conditions often used to remove other protecting groups (like Boc) can be a strategic advantage in designing orthogonal protection schemes for complex peptides. nih.gov

Table 2: General Steps in Solid-Phase Synthesis Utilizing a Protected Amino Acid

| Step | Action | Purpose |

| 1. Anchoring | The first protected amino acid is covalently attached to a solid resin support. | To initiate the peptide chain on a solid phase for easy handling and purification. |

| 2. Deprotection | The N-terminal protecting group (e.g., Boc, Fmoc) is removed. | To expose the free amine for the next coupling reaction. peptide.com |

| 3. Washing | The resin is washed with solvents. | To remove excess reagents and byproducts from the deprotection step. luxembourg-bio.com |

| 4. Coupling | The next N-protected amino acid is activated and added to couple with the free amine on the resin-bound peptide. | To elongate the peptide chain by one residue. |

| 5. Washing | The resin is washed again. | To remove excess reagents and byproducts from the coupling step. |

| 6. Repeat | Steps 2-5 are repeated until the desired peptide sequence is assembled. | To build the full-length peptide. |

| 7. Cleavage | The completed peptide is cleaved from the solid resin support, and side-chain protecting groups are removed. | To release the final, unprotected peptide into solution for purification. lsu.edu |

Analytical and Computational Approaches in Research of N Tosyl Dl Alaninate Compounds

Stereochemical Analysis and Determination of Enantiomeric Purity

The stereochemistry of N-tosyl-alaninate compounds is a critical aspect of their synthesis and application, particularly when they are used as chiral building blocks. The determination of enantiomeric purity is essential to validate the success of asymmetric syntheses.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and definitive method for separating and quantifying the enantiomers of N-tosyl-alaninate esters. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is a key metric derived from this analysis, indicating the degree of success of a stereoselective reaction. For instance, in nickel-catalyzed reactions involving N-tosyl imines, chiral HPLC is the standard method used to determine the enantiomeric excess of the resulting products acs.org.

Spectroscopic and Chromatographic Methods for Reaction Monitoring

Monitoring the progress of chemical reactions is fundamental to optimizing conditions and understanding mechanisms. For reactions involving tert-Butyl tosyl-DL-alaninate, several spectroscopic and chromatographic methods are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time or quasi-real-time reaction monitoring. Both ¹H and ¹³C NMR provide detailed structural information, allowing researchers to track the disappearance of starting materials and the appearance of products. For the synthesis of this compound from N-tosyl-DL-alanine, one would observe the disappearance of the carboxylic acid proton signal in ¹H NMR and the emergence of a characteristic signal for the tert-butyl group.

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique, particularly for monitoring changes in functional groups. epdf.pub During the esterification of N-tosyl-alanine, the broad O-H stretching band of the carboxylic acid starting material would diminish, while a new C=O stretching band for the ester product would appear at a characteristic frequency.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor reaction progress by comparing the "spot" of the reaction mixture against the spots of the starting materials and expected products.

| Technique | Starting Material (N-Tosyl-DL-alanine) | Product (this compound) |

|---|---|---|

| ¹H NMR | Presence of a broad signal for the carboxylic acid proton (-COOH). | Disappearance of the -COOH signal; Appearance of a singlet around 1.5 ppm for the tert-butyl group protons. |

| ¹³C NMR | Signal for the carboxylic acid carbon (~173-176 ppm). | Signal for the ester carbonyl carbon (~170-172 ppm); Signals for the quaternary and methyl carbons of the tert-butyl group. |

| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch of carboxylic acid (~1700-1725 cm⁻¹). | Absence of broad O-H stretch; C=O stretch of ester (~1730-1750 cm⁻¹). |

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry provides profound insights into reaction mechanisms that are often inaccessible through experimental means alone. For N-tosyl-DL-alaninate compounds, theoretical studies focus on understanding the energetics and geometries of reaction pathways, which is crucial for explaining and predicting reactivity and selectivity. Density Functional Theory (DFT) is a prominently used method for these investigations. masjaps.comnih.govresearchgate.netnih.gov

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. This state corresponds to a first-order saddle point on the potential energy surface. Computational analysis of this transition state is vital for understanding the reaction's kinetics, as the energy difference between the reactants and the transition state defines the activation energy barrier.

Using DFT methods, such as with the B3LYP functional, chemists can model the geometry of the transition state for reactions involving N-tosyl-alaninates. masjaps.com A key feature of a successfully located transition state calculation is the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule along the reaction coordinate, leading from reactants to products. By calculating the precise energy of this transition state, the reaction's feasibility and rate can be predicted. The Intrinsic Reaction Coordinate (IRC) path is often calculated to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in asymmetric reactions. The enantiomeric outcome of a reaction is determined by the relative energy barriers of the competing pathways leading to the different stereoisomers.

By modeling the transition states for the formation of each enantiomer (e.g., the R and S products), their respective activation energies (ΔG‡) can be calculated. The difference between these activation energies (ΔΔG‡) directly correlates to the enantiomeric ratio of the products. A larger energy difference implies higher stereoselectivity. For example, in a nickel-catalyzed reaction, DFT calculations revealed an energy barrier difference of 3.4 kcal/mol between the two diastereomeric transition states, which successfully explained the high enantioselectivity observed experimentally. acs.org This predictive capability allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer, a cornerstone of modern asymmetric synthesis. nih.govnih.gov

| Approach | Objective | Key Methods | Primary Output |

|---|---|---|---|

| Transition State Analysis | To understand reaction kinetics and mechanism. | DFT (e.g., B3LYP functional), Saddle Point Optimization, Frequency Calculation. | Transition state geometry, Activation energy (ΔG‡), Identification of a single imaginary frequency. |

| Prediction of Stereoselectivity | To predict the enantiomeric excess (ee) of a reaction. | Calculation of diastereomeric transition states. | Energy difference between transition states (ΔΔG‡), Predicted enantiomeric ratio. |

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Methodologies

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For the synthesis of tert-Butyl tosyl-DL-alaninate and related compounds, this translates into a concerted effort to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. A significant portion of the waste generated during peptide synthesis, for which protected amino acids are crucial, comes from the extensive use of organic solvents for reactions, washes, and purifications. advancedchemtech.com

Future research will prioritize the substitution of conventional solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have significant toxicity concerns, with greener alternatives. rsc.org Propylene carbonate and water-based systems are being explored as more sustainable options. rsc.orgacs.org The development of solvent-free synthetic methods, such as those utilizing ball-milling technology, also presents a promising avenue for creating N-protected amino acids with a significantly improved environmental footprint. acs.org Furthermore, the implementation of solvent recycling systems within manufacturing processes is a key strategy for reducing hazardous waste. ambiopharm.com

Another critical aspect of sustainable synthesis is improving atom economy, which involves maximizing the incorporation of starting materials into the final product. Traditional peptide synthesis often requires a large excess of reagents, leading to significant waste. nih.gov Research into more efficient coupling reagents and the development of catalytic rather than stoichiometric approaches are central to addressing this issue. nih.gov The use of transient protecting groups, which are introduced and removed in a one-pot process, also offers a pathway to more atom-economical and cost-effective peptide synthesis. nih.gov

| Sustainability Initiative | Key Research Focus | Potential Impact on this compound Synthesis |

| Green Solvents | Replacement of DMF and DCM with alternatives like propylene carbonate or water. rsc.orgacs.org | Reduced environmental and health impacts from solvent use. |

| Solvent Reduction | Development of solvent-free methods (e.g., ball milling). acs.org | Elimination of solvent waste and simplification of purification. |

| Atom Economy | Use of catalytic methods and transient protecting groups. nih.gov | Minimized waste and reduced cost of synthesis. |

| Waste Management | Implementation of solvent recycling systems. ambiopharm.com | Lower volume of hazardous waste requiring disposal. |

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions that are more efficient, selective, and sustainable. In the context of this compound, research into novel catalysts can impact both its synthesis and its subsequent use in constructing larger molecules.

Current methods for peptide bond formation often rely on stoichiometric activating agents, which contribute to poor atom economy. nih.gov A significant future trend is the development of small molecule catalysts that can facilitate amide bond formation directly from carboxylic acids and amines, bypassing the need for excess reagents. acs.org For instance, systems incorporating redox recycling of diselenide and phosphine (B1218219) with air as the ultimate oxidant are being explored. acs.org Boron-based catalysts have also shown promise in enabling the condensation of amines and carboxylic acids. acs.org

Enzymatic catalysis offers another green and highly selective approach. Biocatalysis can provide exquisite stereocontrol and often operates under mild, aqueous conditions, presenting a sustainable alternative to traditional chemical methods. rsc.org The discovery and engineering of enzymes capable of facilitating the tosylation or esterification steps in the synthesis of this compound could dramatically improve the process's environmental profile. Furthermore, novel catalytic methods are being developed for the synthesis of unnatural amino acids, which could be adapted for the production of derivatives of this compound. nih.gov

Expansion of Synthetic Scope in Complex Molecular Architecture

Protected amino acids like this compound are fundamental building blocks in the synthesis of a wide array of complex molecules, particularly peptides and peptidomimetics with therapeutic potential. The tert-butyl ester group serves as a robust protecting group that can simplify multi-step syntheses by preventing unwanted side reactions. fiveable.me

A major area of future research will involve leveraging the unique properties of this compound to access novel and complex molecular architectures. This includes the incorporation of this and other non-canonical amino acids (ncAAs) into peptides and proteins to modulate their structure and function. chemeurope.comnih.gov The ability to introduce unnatural building blocks can lead to therapeutics with improved stability, bioavailability, and target specificity. chemeurope.com

The development of new synthetic methodologies that are tolerant of a wider range of functional groups will be crucial for expanding the utility of this compound. This will enable its incorporation into more diverse and complex scaffolds beyond traditional peptides. As our ability to create intricate molecular designs grows, so too will the demand for versatile and well-defined building blocks like this compound.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis and application of this compound, the integration of flow chemistry and automation holds immense promise.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. advancedchemtech.com The reduced reaction volumes in microreactors also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. Continuous flow processes have been successfully developed for the synthesis of various amino acid derivatives and peptides, demonstrating the potential for more efficient and sustainable production. chemistryviews.orgacs.orgdurham.ac.ukrsc.org

Automated fast-flow peptide synthesis (AFPS) is a rapidly advancing technology that dramatically reduces the time required to synthesize long peptide chains. amidetech.comchimia.ch These automated systems can incorporate amino acid residues in minutes, making the synthesis of proteins a much more rapid and accessible process. amidetech.com The integration of this compound into such automated platforms would facilitate its use in the rapid assembly of complex peptides and protein analogues for research and drug discovery.

| Technology | Advantages | Relevance to this compound |

| Flow Chemistry | Improved safety, efficiency, and scalability; precise control over reaction conditions. advancedchemtech.com | More sustainable and efficient synthesis of the compound itself. |

| Automated Synthesis | Rapid synthesis of long peptide chains; high throughput. amidetech.com | Facilitates the incorporation of the compound into complex peptides and proteins. |

The continued development and integration of these advanced manufacturing technologies will undoubtedly play a pivotal role in shaping the future of how compounds like this compound are synthesized and utilized.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-butyl tosyl-DL-alaninate, and how can purity be optimized?

- Methodology : The synthesis typically involves protecting the amino group of DL-alanine with a tosyl (p-toluenesulfonyl) group, followed by esterification with tert-butyl alcohol under anhydrous conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DCC (dicyclohexylcarbodiimide) for ester bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm with NMR .

- Safety : Handle tert-butyl derivatives in a fume hood due to volatility and potential respiratory hazards .

Q. How should researchers characterize the stereochemical stability of tert-butyl tosyl-DL-alaninate in solution?

- Methodology : Use dynamic low-temperature NMR (e.g., ¹H-NMR at 200–400 MHz, −60°C) to detect conformational changes. For DL-alaninate derivatives, axial vs. equatorial positioning of the tert-butyl group can lead to split signals in NMR spectra. Compare experimental data with DFT calculations (B3LYP/6-31G* level) to resolve ambiguities in solution-phase conformers .

Q. What are the critical storage conditions to prevent degradation of tert-butyl-protected compounds?

- Guidelines :

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the ester group.

- Avoid exposure to moisture, heat (>30°C), or acidic/basic environments.

- Use explosion-proof equipment in storage areas due to flammability risks of tert-butyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tert-butyl tosyl-DL-alaninate isomers?

- Case Study : If NMR data for diastereomers overlaps (e.g., ¹³C signals for tert-butyl carbons), employ:

- Chiral chromatography (e.g., Chiralpak IA column, isopropanol/heptane mobile phase) to separate enantiomers.

- Variable-temperature (VT) NMR to distinguish dynamic vs. static stereochemical behavior.

- X-ray crystallography for absolute configuration determination, as demonstrated in triazinane derivatives with axial tert-butyl groups .

Q. What experimental design strategies mitigate side reactions during tert-butyl tosyl-DL-alaninate synthesis?

- Optimization Approaches :

- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl stretching (1720–1740 cm⁻¹) and detect premature deprotection.

- Protecting group alternatives : Compare tosyl with other sulfonyl groups (e.g., nosyl) for improved stability under basic conditions.

- Solvent effects : Test polar aprotic solvents (DMF, THF) to suppress racemization during esterification .

Q. How can computational modeling predict the reactivity of tert-butyl tosyl-DL-alaninate in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16, M06-2X/def2-TZVP) to map transition states for SN2 reactions at the tosyl-protected nitrogen.

- Include explicit solvent molecules (e.g., water, DMSO) in simulations to account for solvation effects, which significantly alter activation energies .

Data Interpretation and Contradictions

Q. Why might melting point data for tert-butyl tosyl-DL-alaninate vary across studies, and how should this be addressed?

- Analysis :

- Impurity effects : Even trace moisture can lower melting points. Ensure samples are thoroughly dried (e.g., under high vacuum for 24 hours).

- Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs.

- Report consistency : Cross-reference DSC (differential scanning calorimetry) data with literature values for similar tert-butyl esters .

Q. What strategies validate the enantiomeric excess (ee) of tert-butyl tosyl-DL-alaninate in asymmetric synthesis?

- Validation Methods :

- Chiral derivatization : Convert the compound to a diastereomeric pair using a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H-NMR.

- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra from TD-DFT to confirm ee >95% .

Safety and Compliance

Q. What are the occupational exposure limits (OELs) for tert-butyl tosyl-DL-alaninate, and how can labs ensure compliance?

- Regulatory Guidance :

- While specific OELs for this compound are not established, follow OSHA guidelines for tert-butyl derivatives (e.g., PEL 50 ppm for tert-butanol).

- Implement engineering controls (local exhaust ventilation) and PPE (nitrile gloves, safety goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.